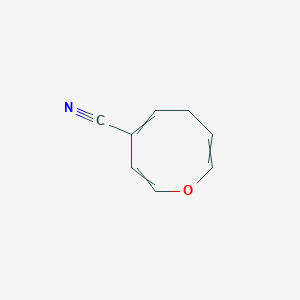
4H-Oxocine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Oxocine-6-carbonitrile is a heterocyclic compound that belongs to the oxocine family. These compounds are characterized by their medium-sized cyclic ethers, which typically consist of 7 to 9 membered rings. The oxocine scaffold is found in various biologically active natural products, making it a significant target for synthetic chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Oxocine-6-carbonitrile can be achieved through several methodologies. One notable method involves the addition of amine-based nucleophiles such as hydroxylamine hydrochloride, primary amine, and hydrazide to chromonylidene benzothiazol-2-ylacetonitrile in refluxing dioxane under metal-free reaction conditions . This method yields oxocine derivatives in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Oxocine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxocine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydrazine, phenylhydrazine, and hydroxylamine are used under basic conditions.
Major Products:
Oxidation: Oxocine derivatives with hydroxyl or carbonyl groups.
Reduction: Primary amines.
Substitution: Various substituted oxocine derivatives, including pyrazoles and pyridines.
Applications De Recherche Scientifique
4H-Oxocine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4H-Oxocine-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects. The compound’s nitrile group can undergo hydrolysis to form amides, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
- 4-oxo-4H- 1benzopyran-3-carbonitriles: These compounds undergo similar chemical reactions and have comparable biological activities .
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure and have been studied for their biological activities, including anticancer properties.
Uniqueness: 4H-Oxocine-6-carbonitrile stands out due to its unique combination of a medium-sized cyclic ether and a nitrile group. This structure provides a versatile platform for further functionalization and exploration of its biological activities.
Propriétés
Numéro CAS |
113236-98-9 |
|---|---|
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4H-oxocine-6-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-7-8-3-1-2-5-10-6-4-8/h2-6H,1H2 |
Clé InChI |
FEKNVUPDFFQQNB-UHFFFAOYSA-N |
SMILES canonique |
C1C=COC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)





